molecular formula C16H30N2O3S B5517985 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide

1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide

Cat. No. B5517985
M. Wt: 330.5 g/mol
InChI Key: IMCDBFOWASXEAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide often involves multiple steps, starting with basic piperidine derivatives. For instance, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are synthesized through a multi-step process involving the initial formation of ethyl piperidine-4-carboxylate, followed by various sulfonylation and hydrazide formation steps (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family, including 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, is characterized by detailed spectroscopic analyses. The crystal structures of related compounds have been elucidated, showing specific conformational features and configurations, which are crucial for understanding their chemical behavior and interactions (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are foundational for synthesizing a wide range of derivatives with potential biological activities. These reactions are often influenced by the presence of the sulfonyl and piperidine functional groups, which can interact with different reagents and catalysts to form new compounds (Barco, Benetti, Risi, Marchetti, Pollini, & Zanirato, 1998).

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

Beta-piperidinoethylsulfides, related to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been studied for their ability to inhibit cyclin-dependent kinase CDK2. This application is significant in medicinal chemistry, particularly for potential cancer treatments. (Griffin et al., 2006)

Serotonin Receptor Antagonism

Another application involves derivatives of piperidine, like 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, which are used as selective 5-HT(2A) receptor antagonists. These compounds are important in the development of treatments for various psychiatric disorders. (Fletcher et al., 2002)

Study of Stereodynamics and the Perlin Effect

N-Trifyl substituted diheterocyclohexanes, related to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been researched for their stereodynamic behavior and the Perlin effect. This research is crucial in the field of organic chemistry for understanding molecular interactions and conformations. (Shainyan et al., 2008)

Anti-Acetylcholinesterase Activity

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, structurally similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. (Sugimoto et al., 1990)

Antibacterial Activity

The sulfonamide framework, similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, has been explored for its antibacterial properties against organisms like Escherichia coli and Staphylococcus aureus. (Ajani et al., 2013)

Polymer Synthesis

The compound has been used in polymer-bound synthesis, aiding in the creation of substituted piperidin-4-one derivatives. This is particularly relevant in the field of polymer chemistry for developing new materials. (Barco et al., 1998)

Metabolic Pathway Studies

Its derivatives have been studied to understand the metabolic pathways in humans, particularly in the context of novel antidepressants. This research is critical for drug development and understanding human biochemistry. (Hvenegaard et al., 2012)

Synthesis of N-Heterocycles

The compound's derivatives have been used in the synthesis of N-heterocycles via sulfinimines, showcasing its utility in creating structurally diverse molecules for pharmaceutical applications. (Philip et al., 2020)

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or pesticides. It refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Information on safety and hazards is crucial for handling and storage of the compound. This can include its toxicity, flammability, and any precautions that need to be taken while handling it .

properties

IUPAC Name

1-butylsulfonyl-N-cyclohexylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-2-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17-15-7-5-4-6-8-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCDBFOWASXEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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